Cas no 2171300-69-7 (2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid)

2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid
- EN300-1532337
- 2-cyclohexyl-2-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid
- EN300-1532726
- 2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid
- 2171754-28-0
- 2171291-56-6
- 2-cyclohexyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid
- 2171300-69-7
- EN300-1545572
-
- インチ: 1S/C28H32N2O5/c31-26(30-25(27(32)33)17-8-2-1-3-9-17)18-14-19(15-18)29-28(34)35-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,17-19,24-25H,1-3,8-9,14-16H2,(H,29,34)(H,30,31)(H,32,33)
- InChIKey: QIFVXUOGYPPUGH-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 476.23112213g/mol
- どういたいしつりょう: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 753
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 105Ų
2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532337-0.25g |
2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171300-69-7 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1532337-1.0g |
2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171300-69-7 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1532337-0.05g |
2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171300-69-7 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1532337-2500mg |
2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171300-69-7 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1532337-50mg |
2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171300-69-7 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1532337-1000mg |
2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171300-69-7 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1532337-5000mg |
2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171300-69-7 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1532337-0.5g |
2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171300-69-7 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1532337-2.5g |
2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171300-69-7 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1532337-250mg |
2-cyclohexyl-2-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171300-69-7 | 250mg |
$3099.0 | 2023-09-26 |
2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acidに関する追加情報
Research Brief on 2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid (CAS: 2171300-69-7)
The compound 2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid (CAS: 2171300-69-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, structural properties, and biological relevance.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of cyclic peptides, which are increasingly recognized for their therapeutic potential. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group in the molecule facilitates its use in solid-phase peptide synthesis (SPPS), a widely employed method in the production of peptide-based drugs. The cyclohexyl and cyclobutyl moieties contribute to the compound's unique conformational properties, which may influence its binding affinity and selectivity towards biological targets.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for this compound, optimizing reaction conditions to achieve higher yields and purity. The study also explored the compound's stability under various pH conditions, providing valuable insights for its handling and storage in laboratory settings. Additionally, computational modeling was employed to predict the compound's interaction with potential protein targets, suggesting its utility in the design of novel inhibitors for enzymes involved in inflammatory pathways.
Another notable development is the compound's application in the development of proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in drug discovery. A recent preprint on bioRxiv detailed the use of 2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid as a linker molecule in PROTACs, enabling the targeted degradation of disease-relevant proteins. This approach holds promise for the treatment of conditions such as cancer and neurodegenerative diseases, where traditional small-molecule inhibitors have shown limited efficacy.
Despite these advancements, challenges remain in the large-scale production and functionalization of this compound. Researchers are actively exploring greener synthetic routes and more efficient purification techniques to address these issues. Furthermore, in vivo studies are needed to validate the compound's pharmacokinetic and safety profiles, which will be critical for its transition from bench to bedside.
In conclusion, 2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid (CAS: 2171300-69-7) represents a versatile and promising tool in chemical biology and drug discovery. Its applications span from peptide synthesis to innovative therapeutic strategies like PROTACs, underscoring its potential to impact the future of medicine. Continued research and development efforts will be essential to fully unlock its capabilities and translate these findings into clinical applications.
2171300-69-7 (2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid) 関連製品
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